N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide
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Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a thiolane ring, a hydroxyl group, and an amide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The thiolane ring may also contribute to its reactivity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoic acid
- 4-Hydroxy-1,1-dioxo-1lambda6-thiolane derivatives
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)8(11)9-6-3-14(12,13)4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
WWHJBZLZJRGCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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